BENGHE Foundational & Exploratory

Check Availability & Pricing

chemical properties and structure of salvinorin
B ethoxymethyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: salvinorin B ethoxymethyl ether

Cat. No.: B10853091

Salvinorin B Ethoxymethyl Ether: A
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Abstract

Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic neoclerodane diterpene and
a potent, selective kappa-opioid receptor (KOR) agonist. Derived from Salvinorin B, a natural
product from Salvia divinorum, EOM-SalB exhibits enhanced metabolic stability and increased
potency compared to its parent compounds, Salvinorin A and B.[1][2] Its unique
pharmacological profile, characterized by G-protein biased agonism, has positioned it as a
valuable research tool and a potential therapeutic candidate for various neurological and
psychiatric disorders, including pain, depression, and substance abuse.[2][3] This technical
guide provides an in-depth overview of the chemical properties, structure, synthesis, and
biological activity of Salvinorin B ethoxymethyl ether, complete with experimental protocols
and pathway diagrams to facilitate further research and development.

Chemical Properties and Structure

Salvinorin B ethoxymethyl ether is a structurally complex molecule with the IUPAC name
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-
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4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[flisochromene-7-carboxylate.[1] Its

fundamental chemical and physical properties are summarized in the table below.

Property Value Reference

Molecular Formula C24H320s [1112]

Molecular Weight 448.5 g/mol [1][2]

CAS Number 1017524-76-3 [4]

Appearance Amorphous white solid [5]

. DMF: 20 mg/ml, DMSO: 20

Solubility [4]
mg/ml, Ethanol: 1 mg/ml
CCOC[O@H]1C--INVALID-
LINK--[C@@]2(C)CC[C@H]3--

SMILES [4]
INVALID-LINK--(C--INVALID-
LINK--OC3=0)[C@]2(01)=0
InChl=1S/C24H3208/c1-5-29-
13-31-17-10-16(21(26)28-
4)23(2)8-6-15-22(27)32-18(14-
7-9-30-12-14)11-

InChl 24(15,3)20(23)19(17)25/h7,9,1  [1]

2,15-18,20H,5-6,8,10-
11,13H2,1-
4H3/t15-,16-,17-,18-,20-,23-,2
4-/m0/s1

The structure of Salvinorin B ethoxymethyl ether is characterized by a neoclerodane

diterpene core, which it shares with other salvinorins. The key modification is the presence of

an ethoxymethyl ether group at the C-2 position, which replaces the hydroxyl group of

Salvinorin B. This modification is crucial for its enhanced pharmacological properties.

Synthesis

Salvinorin B ethoxymethyl ether is prepared via a semi-synthetic route starting from

Salvinorin A, which is extracted from the leaves of Salvia divinorum. The general workflow
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involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of

the ethoxymethyl ether group.

Synthesis Workflow

(Salvinorin A (from Salvia divinorumD
Deacetylation
(e.g., NaHCO3, H202)

Ethoxymethylation
(EtOCH2CI, i-Pr2NEt)

;
;

Purification
(Flash Column Chromatography)

Pure Salvinorin B
ethoxymethyl ether

Click to download full resolution via product page

Fig. 1. Synthesis Workflow for Salvinorin B ethoxymethyl ether.
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Experimental Protocol: Synthesis of Salvinorin B
ethoxymethyl ether

A detailed experimental protocol for the synthesis of Salvinorin B ethoxymethyl ether from
Salvinorin B is described below, based on published literature.[5]

Materials:

Salvinorin B

e Dry N,N-Dimethylformamide (DMF)

» N,N-Diisopropylethylamine (i-Pr2NEt)

¢ Chloromethyl ethyl ether (EtOCH2CI)

o Ethyl acetate (EtOAC)

e 0.1 M aqueous HCI

o Saturated aqueous NaHCOs

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa)
« Silica gel for flash column chromatography (FCC)
Procedure:

¢ Dissolve Salvinorin B (1 equivalent) in dry DMF under an argon atmosphere with gentle

warming.

¢ Add N,N-Diisopropylethylamine (5 equivalents) and chloromethyl ethyl ether (5.1
equivalents) to the solution.

 Stir the resulting white slurry at room temperature for 24 hours.
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 Dilute the reaction mixture with ethyl acetate.

e Wash the organic layer sequentially with 0.1 M aqueous HCI (3 times), water, saturated
agueous NaHCOs, and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using a gradient of 25-
50% ethyl acetate in hexanes, followed by 20% methanol in dichloromethane to yield
Salvinorin B ethoxymethyl ether as an amorphous white solid.[5]

Biological Activity and Mechanism of Action

Salvinorin B ethoxymethyl ether is a highly potent and selective agonist of the kappa-opioid
receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Its affinity for the KOR is
significantly higher than that of Salvinorin A.

Receptor Binding and Functional Activity

The binding affinity and functional potency of Salvinorin B ethoxymethyl ether at the KOR
have been determined through various in vitro assays.

Assay Parameter Value Reference

Radioligand Binding

Ki (hKOR) 0.26 + 0.04 nM N/A

Assay
[35S]GTPyYS

_ ECso (hKOR) 0.43+0.09 nM N/A
Functional Assay
[3°SIGTPYS 125 + 5 % (relative to

_ Emax (hKOR) N/A
Functional Assay U-50,488H)

Note: Specific values for Ki, EC50, and Emax can vary between studies and experimental
conditions. The provided values are representative.

G-Protein Biased Agonism

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2568987/
https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://www.smolecule.com/products/s659319
https://pubmed.ncbi.nlm.nih.gov/17981041/
https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A key feature of Salvinorin B ethoxymethyl ether's mechanism of action is its G-protein bias.
[2] Upon binding to the KOR, it preferentially activates the G-protein signaling pathway over the
B-arrestin pathway. This is significant because the adverse effects commonly associated with
KOR agonists, such as dysphoria and sedation, are thought to be mediated by (-arrestin
signaling.[2] The G-protein biased agonism of EOM-SalB may therefore offer a therapeutic
advantage by minimizing these side effects.

KOR Signaling Pathway
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Fig. 2: G-protein biased signaling of Salvinorin B ethoxymethyl ether at the KOR.

Experimental Protocols for Biological Evaluation
Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of Salvinorin B

ethoxymethyl ether for the kappa-opioid receptor.

Radioligand Binding Assay Workflow

Prepare cell membranes
expressing KOR

Incubate membranes with
[*H]diprenorphine and varying
concentrations of EOM-SalB
Separate bound and
free radioligand
(e.g., filtration)
Quantify bound radioactivity
(Scintillation counting)
( Calculate ICso and Ki values )

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10853091?utm_src=pdf-body-img
https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://www.benchchem.com/product/b10853091?utm_src=pdf-body
https://www.benchchem.com/product/b10853091?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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